molecular formula C15H12F3NO2 B257020 N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide

N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide

Cat. No. B257020
M. Wt: 295.26 g/mol
InChI Key: MDRKNUDEWCIJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide, also known as MTFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide class of compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act on several cellular pathways. One of the main pathways that N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide targets is the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells. N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide has a variety of biochemical and physiological effects. In cancer cells, N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide has been shown to induce cell death through the activation of apoptosis. N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the growth and metastasis of cancer cells. In addition, N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide has been shown to have anti-inflammatory and neuroprotective effects. N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide in lab experiments is its high purity and efficiency of synthesis. N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide is also relatively stable and can be stored for extended periods of time. However, one of the main limitations of using N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide. One area of research is to further investigate its potential therapeutic applications in cancer and neurodegenerative diseases. Another area of research is to explore the mechanism of action of N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide in more detail. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide in vivo. Finally, there is a need for the development of more efficient methods for the synthesis of N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide.

Synthesis Methods

The synthesis method of N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide involves the reaction of 4-methoxyaniline with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide in a pure form. This synthesis method has been shown to be efficient and yields N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide in high purity.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of cancer. N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce cell death in cancer cells through the activation of apoptosis. In addition to its anti-cancer properties, N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.

properties

Product Name

N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C15H12F3NO2

Molecular Weight

295.26 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H12F3NO2/c1-21-11-8-6-10(7-9-11)19-14(20)12-4-2-3-5-13(12)15(16,17)18/h2-9H,1H3,(H,19,20)

InChI Key

MDRKNUDEWCIJQW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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